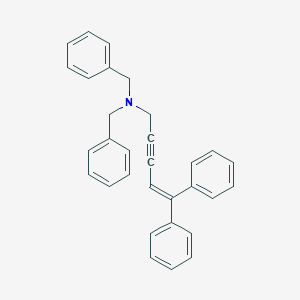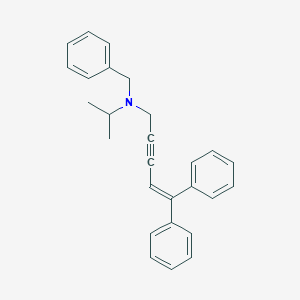![molecular formula C18H16N4OS B286678 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286678.png)
4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazolothiadiazole derivatives, which have been studied extensively for their biological activities.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood. However, it has been reported to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been shown to possess antioxidant and antimicrobial properties.
Biochemical and Physiological Effects:
Studies have shown that the compound 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether exhibits significant biochemical and physiological effects. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. It also exhibits potential neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The compound 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One potential direction is the development of new derivatives with enhanced biological activities. Another direction is the study of its potential applications in the field of material science, such as its use as a catalyst or in the development of new materials. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
In conclusion, the compound 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
The synthesis of 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves the reaction of 2,4-dimethylphenyl hydrazine with 4-(4-chlorophenyl)-6-(4-methoxyphenyl) pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain the final compound.
Scientific Research Applications
The compound 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science.
properties
Molecular Formula |
C18H16N4OS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-11-4-9-15(12(2)10-11)17-21-22-16(19-20-18(22)24-17)13-5-7-14(23-3)8-6-13/h4-10H,1-3H3 |
InChI Key |
PGKZSXDPQMFMER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)

![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)


![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)





